
N-Desmethyl-4-hydroxy Tamoxifen β-D-Glucuronide (E/Z Mixture)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Desmethyl-4-hydroxy Tamoxifen β-D-Glucuronide (E/Z Mixture) is a metabolite of tamoxifen, a selective estrogen receptor modulator widely used in the treatment and prevention of breast cancer. This compound is formed through the glucuronidation of N-Desmethyl-4-hydroxy Tamoxifen, which enhances its solubility and facilitates its excretion from the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl-4-hydroxy Tamoxifen β-D-Glucuronide involves multiple steps, starting from tamoxifen. The primary steps include:
N-Demethylation: Tamoxifen undergoes N-demethylation to form N-Desmethyltamoxifen.
Hydroxylation: N-Desmethyltamoxifen is then hydroxylated to produce N-Desmethyl-4-hydroxy Tamoxifen.
Glucuronidation: Finally, N-Desmethyl-4-hydroxy Tamoxifen is conjugated with glucuronic acid to form N-Desmethyl-4-hydroxy Tamoxifen β-D-Glucuronide.
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalysts or chemical catalysts to enhance the efficiency and yield of each step. The process is optimized to ensure high purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Desmethyl-4-hydroxy Tamoxifen β-D-Glucuronide undergoes several types of chemical reactions, including:
Oxidation: This reaction can further modify the hydroxyl group, potentially forming quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form less oxidized metabolites.
Substitution: Various substituents can be introduced at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound .
Applications De Recherche Scientifique
N-Desmethyl-4-hydroxy Tamoxifen β-D-Glucuronide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of tamoxifen.
Biology: The compound is studied for its role in cellular processes, including apoptosis and cell signaling.
Medicine: It is investigated for its potential therapeutic effects and its role in drug metabolism and pharmacokinetics.
Industry: The compound is used in the development of new pharmaceuticals and in the quality control of tamoxifen-related products .
Mécanisme D'action
The mechanism of action of N-Desmethyl-4-hydroxy Tamoxifen β-D-Glucuronide involves its interaction with estrogen receptors. It binds to these receptors, inhibiting the estrogen-mediated signaling pathways that promote the growth of breast cancer cells. This compound also induces apoptosis through the activation of caspases, which are enzymes that play a crucial role in programmed cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tamoxifen: The parent compound, widely used in breast cancer treatment.
Endoxifen (4-hydroxy-N-desmethyltamoxifen): Another active metabolite of tamoxifen with higher affinity for estrogen receptors.
Afimoxifene (4-hydroxytamoxifen): A metabolite with similar estrogen receptor binding properties
Uniqueness
N-Desmethyl-4-hydroxy Tamoxifen β-D-Glucuronide is unique due to its glucuronidation, which enhances its solubility and excretion. This modification distinguishes it from other tamoxifen metabolites and contributes to its specific pharmacokinetic properties .
Propriétés
Numéro CAS |
152764-52-8 |
|---|---|
Formule moléculaire |
C₃₁H₃₅NO₈ |
Poids moléculaire |
549.61 |
Synonymes |
4-[1-[4-[2-(Methylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl β-D-Glucopyranosiduronic Acid; (E/Z)-Endoxifen Glucuronide; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



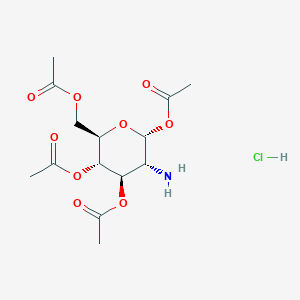
![(3S,4S)-4-[(1R)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride](/img/structure/B1141006.png)

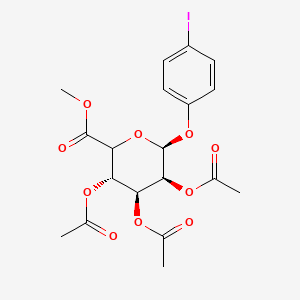
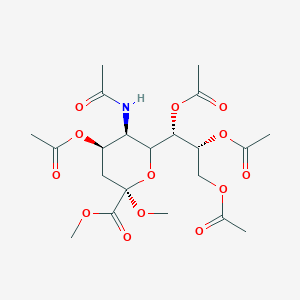
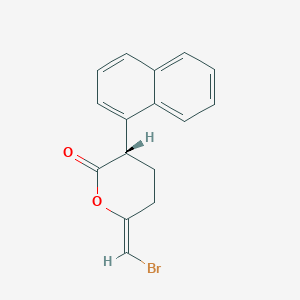
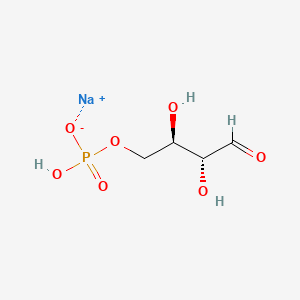
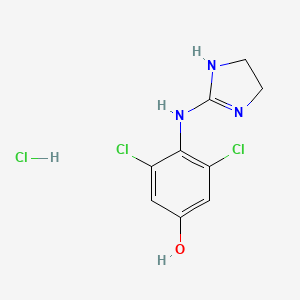
![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B1141015.png)
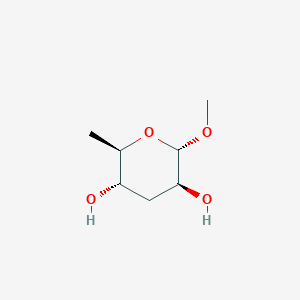
![(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)](/img/structure/B1141022.png)

